Cilofexor tromethamine is a nonsteroidal compound classified as a farnesoid X receptor agonist. It is primarily under investigation for its therapeutic potential in treating liver diseases, including non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, and primary sclerosing cholangitis. The compound is currently being developed by Gilead Sciences and has shown promise in clinical trials for improving liver function and reducing fibrosis and steatosis in affected patients .
Cilofexor tromethamine is derived from the core structure of cilofexor, which has a complex chemical composition characterized by multiple functional groups. The tromethamine salt form is utilized to enhance the compound's solubility and stability, making it suitable for pharmaceutical applications .
Cilofexor tromethamine belongs to the class of organic compounds known as phenylazetidines. These compounds are polycyclic aromatic structures that include a phenyl group, contributing to their biological activity. The chemical formula for cilofexor tromethamine is with a molecular weight of approximately 707.99 g/mol .
The synthesis of cilofexor tromethamine involves several key steps, including the formation of its core structure followed by various functionalization reactions. The final step typically includes the formation of the tromethamine salt to enhance solubility.
Cilofexor tromethamine features a complex molecular structure characterized by multiple rings and functional groups. Its structural formula can be detailed as follows:
The molecular weight is approximately 707.99 g/mol, and its chemical formula is . The compound exhibits a polar surface area of 108.92 Ų and has a predicted water solubility of 0.0295 mg/mL .
Cilofexor tromethamine can undergo various chemical reactions that modify its structure and properties:
Reagents commonly used in these reactions include:
Cilofexor tromethamine exerts its pharmacological effects primarily through the activation of the farnesoid X receptor. This nuclear receptor plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis.
Upon binding to the farnesoid X receptor, cilofexor tromethamine modulates the expression of various genes involved in:
The compound's polar surface area is approximately 108.92 Ų, with seven hydrogen bond acceptors and two hydrogen bond donors, suggesting potential interactions with biological macromolecules .
Cilofexor tromethamine has several significant applications in scientific research and medicine:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3